N-cyclohexyl-N-methyl-4-(prop-2-enoyl)piperazine-1-sulfonamide
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Overview
Description
N-cyclohexyl-N-methyl-4-(prop-2-enoyl)piperazine-1-sulfonamide is a synthetic organic compound with a molecular formula of C14H25N3O3S. This compound is part of the piperazine family, which is known for its wide range of biological and pharmaceutical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-methyl-4-(prop-2-enoyl)piperazine-1-sulfonamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This process involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-methyl-4-(prop-2-enoyl)piperazine-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and protective groups like PhSH (thiophenol) for deprotection steps .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the cyclization reaction can yield protected piperazines, which can be further deprotected to form piperazinopyrrolidinones .
Scientific Research Applications
N-cyclohexyl-N-methyl-4-(prop-2-enoyl)piperazine-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-methyl-4-(prop-2-enoyl)piperazine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
N-cyclohexyl-N-methyl-4-(prop-2-enoyl)piperazine-1-sulfonamide is unique due to its specific structural features, such as the presence of the cyclohexyl and prop-2-enoyl groups. These features contribute to its distinct chemical and biological properties, setting it apart from other piperazine derivatives .
Properties
IUPAC Name |
N-cyclohexyl-N-methyl-4-prop-2-enoylpiperazine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3S/c1-3-14(18)16-9-11-17(12-10-16)21(19,20)15(2)13-7-5-4-6-8-13/h3,13H,1,4-12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URARNAJCLTWTJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)N2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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